molecular formula C19H20N2O2 B7436326 5-acetyl-N-[(1R)-2,3-dihydro-1H-inden-1-yl]-2,6-dimethylpyridine-3-carboxamide

5-acetyl-N-[(1R)-2,3-dihydro-1H-inden-1-yl]-2,6-dimethylpyridine-3-carboxamide

カタログ番号 B7436326
分子量: 308.4 g/mol
InChIキー: PXBILEYSQFJPCS-GOSISDBHSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-acetyl-N-[(1R)-2,3-dihydro-1H-inden-1-yl]-2,6-dimethylpyridine-3-carboxamide, also known as ADX-48621, is a novel and selective positive allosteric modulator of metabotropic glutamate receptor 5 (mGluR5). It has been studied for its potential therapeutic applications in various neurological disorders, such as fragile X syndrome, autism spectrum disorders, and schizophrenia.

作用機序

5-acetyl-N-[(1R)-2,3-dihydro-1H-inden-1-yl]-2,6-dimethylpyridine-3-carboxamide acts as a positive allosteric modulator of mGluR5, which is a G protein-coupled receptor that plays a key role in synaptic plasticity and neurotransmitter release in the central nervous system. By binding to a specific site on mGluR5, 5-acetyl-N-[(1R)-2,3-dihydro-1H-inden-1-yl]-2,6-dimethylpyridine-3-carboxamide enhances the receptor's signaling activity, leading to increased release of glutamate and activation of downstream signaling pathways.
Biochemical and Physiological Effects:
5-acetyl-N-[(1R)-2,3-dihydro-1H-inden-1-yl]-2,6-dimethylpyridine-3-carboxamide has been shown to have a number of biochemical and physiological effects in preclinical studies. These include increased synaptic plasticity, enhanced long-term potentiation, and increased dendritic spine density in the hippocampus and prefrontal cortex. It has also been shown to reduce the expression of certain genes that are associated with neurological disorders, such as Fmr1 in fragile X syndrome.

実験室実験の利点と制限

5-acetyl-N-[(1R)-2,3-dihydro-1H-inden-1-yl]-2,6-dimethylpyridine-3-carboxamide has several advantages for use in lab experiments. It is highly selective for mGluR5 and does not interact with other glutamate receptors, which reduces the potential for off-target effects. It also has good pharmacokinetic properties, with a long half-life and good brain penetration. However, one limitation is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.

将来の方向性

There are several potential future directions for research on 5-acetyl-N-[(1R)-2,3-dihydro-1H-inden-1-yl]-2,6-dimethylpyridine-3-carboxamide. One area of interest is in the development of new therapies for neurological disorders. 5-acetyl-N-[(1R)-2,3-dihydro-1H-inden-1-yl]-2,6-dimethylpyridine-3-carboxamide has shown promise in preclinical studies, and further research is needed to determine its potential clinical applications. Another area of interest is in understanding the molecular mechanisms underlying its effects on synaptic plasticity and neurotransmitter release. This could lead to the development of new drugs that target these pathways. Finally, there is interest in developing new methods for synthesizing 5-acetyl-N-[(1R)-2,3-dihydro-1H-inden-1-yl]-2,6-dimethylpyridine-3-carboxamide and other mGluR5 modulators, which could improve their availability for research and clinical use.

合成法

The synthesis of 5-acetyl-N-[(1R)-2,3-dihydro-1H-inden-1-yl]-2,6-dimethylpyridine-3-carboxamide involves a series of chemical reactions, including the condensation of 2,6-dimethyl-3-pyridinecarboxylic acid with 1-bromo-2,3-dihydro-1H-indene, followed by acetylation and amidation to yield the final product.

科学的研究の応用

5-acetyl-N-[(1R)-2,3-dihydro-1H-inden-1-yl]-2,6-dimethylpyridine-3-carboxamide has been extensively studied for its potential therapeutic applications in neurological disorders. In preclinical studies, it has been shown to improve cognitive function, reduce anxiety-like behaviors, and normalize social behavior in animal models of fragile X syndrome and autism spectrum disorders. It has also been studied for its potential antipsychotic effects in animal models of schizophrenia.

特性

IUPAC Name

5-acetyl-N-[(1R)-2,3-dihydro-1H-inden-1-yl]-2,6-dimethylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-11-16(13(3)22)10-17(12(2)20-11)19(23)21-18-9-8-14-6-4-5-7-15(14)18/h4-7,10,18H,8-9H2,1-3H3,(H,21,23)/t18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXBILEYSQFJPCS-GOSISDBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=N1)C)C(=O)C)C(=O)NC2CCC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C(=N1)C)C(=O)C)C(=O)N[C@@H]2CCC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-acetyl-N-[(1R)-2,3-dihydro-1H-inden-1-yl]-2,6-dimethylpyridine-3-carboxamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。